

Technical Guide: Strategic Synthesis of 2-Fluoro-5-hydroxy-3-methoxypyridine

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Compound of Interest

Compound Name: 2-Fluoro-5-hydroxy-3-methoxypyridine

CAS No.: 1227511-69-4

Cat. No.: B1446512

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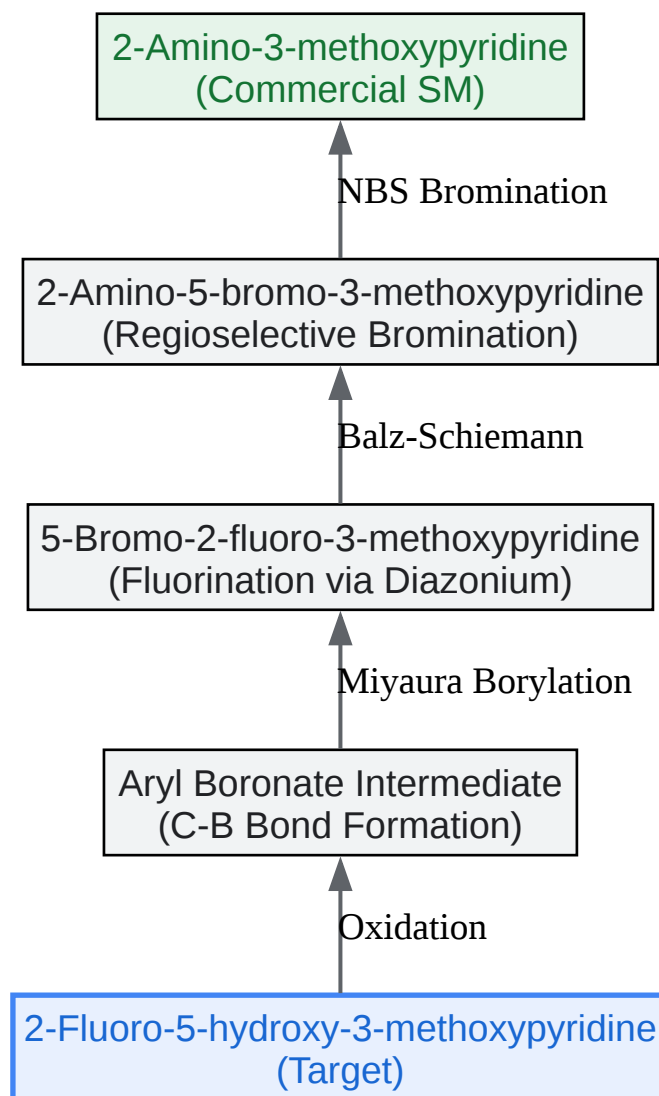
Executive Summary & Molecule Profile

- Target Molecule: **2-Fluoro-5-hydroxy-3-methoxypyridine**
- IUPAC Name: 6-Fluoro-5-methoxypyridin-3-ol
- CAS Registry: 1261834-87-0 (Generic/Related), 1451392-07-6 (Boronic Acid Precursor)
- Molecular Formula: C₆H₆FNO₂
- Key Challenge: Introducing three distinct functionalities (F, OH, OMe) with precise regiocontrol. Direct bromination of 2-fluoro-3-methoxypyridine typically yields the C6-isomer, necessitating a directing-group strategy.

Retrosynthetic Analysis

The most robust disconnection relies on the oxidation of an aryl boronate, which is generated from an aryl bromide. The aryl bromide is traced back to an amino-pyridine precursor, utilizing

the amino group to direct bromination to the C5 position before converting it to the desired fluorine via the Balz-Schiemann reaction.



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Figure 1: Retrosynthetic strategy prioritizing C5-regioselectivity via amino-direction.

Detailed Synthetic Pathway[1][2]

Phase 1: Regioselective Bromination

Objective: Install the bromine atom at C5. Rationale: The amino group at C2 is a strong ortho/para director. Since the ortho position (C3) is blocked by the methoxy group, the amino

group strongly directs electrophilic aromatic substitution (EAS) to the para position (C5). This overrides the directing effect of the methoxy group (which would favor C4 or C6).

- Starting Material: 2-Amino-3-methoxypyridine
- Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.
- Protocol:
 - Dissolve 2-amino-3-methoxypyridine (1.0 eq) in ACN (0.5 M).
 - Cool to 0°C. Slowly add NBS (1.05 eq) portion-wise to avoid over-bromination.
 - Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.
 - Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.
 - Product: 2-Amino-5-bromo-3-methoxypyridine.
 - Note: This intermediate is stable and often crystalline.

Phase 2: Fluorination via Balz-Schiemann

Objective: Convert the C2-amino group to a C2-fluorine. Rationale: Direct nucleophilic fluorination (Halex) is difficult on electron-rich amino pyridines. The Balz-Schiemann reaction (diazotization followed by thermal decomposition of the tetrafluoroborate salt) is the standard method for this transformation.

- Precursor: 2-Amino-5-bromo-3-methoxypyridine
- Reagents: Sodium Nitrite (NaNO_2), HBF_4 (48% aq) or HF/Pyridine (Olah's reagent).
- Protocol:
 - Suspend the amine in HBF_4 (48% aq) at -5°C.
 - Add aqueous NaNO_2 (1.2 eq) dropwise, maintaining temp < 0°C. The diazonium salt may precipitate.

- Stir for 30 min at 0°C.
- Decomposition: Gently heat the mixture to 40-60°C (controlled evolution of N₂ gas). Alternatively, isolate the diazonium tetrafluoroborate salt and decompose in hot heptane (safer for scale).
- Workup: Neutralize with Na₂CO₃, extract with DCM.
- Product: 5-Bromo-2-fluoro-3-methoxypyridine.

Phase 3: Borylation (Miyaura Coupling)

Objective: Convert the C5-bromide to a boronate ester handle. Rationale: Palladium-catalyzed borylation is milder and more functional-group tolerant than Lithium-Halogen exchange, preserving the C2-Fluorine and C3-Methoxy groups.

- Precursor: 5-Bromo-2-fluoro-3-methoxypyridine
- Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc, 1,4-Dioxane.
- Protocol:
 - Combine bromide (1.0 eq), B₂pin₂ (1.2 eq), KOAc (3.0 eq) in dry dioxane.
 - Degas with N₂ for 15 min. Add Pd(dppf)Cl₂ (0.05 eq).
 - Heat to 90°C for 4-12 hours.
 - Workup: Filter through Celite, concentrate.
 - Product: 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

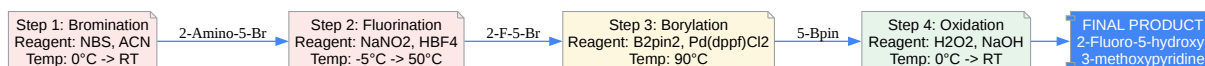
Phase 4: Oxidative Hydroxylation

Objective: Convert the boronate to the final hydroxyl group. Rationale: Oxidation of aryl boronates with hydrogen peroxide is quantitative and stereospecific (retention of configuration, though not relevant here). It proceeds under mild basic conditions.

- Precursor: Boronate ester from Phase 3.

- Reagents: H₂O₂ (30%), NaOH (aq), THF/Water.
- Protocol:
 - Dissolve crude boronate in THF.
 - Add NaOH (1M, 2.0 eq) and cool to 0°C.
 - Add H₂O₂ (3.0 eq) dropwise. (Exothermic).
 - Stir at RT for 1-2 hours.
 - Quench: Add saturated Na₂S₂O₃ (thiosulfate) to destroy excess peroxide.
 - Isolation: Acidify carefully to pH 6-7 with 1M HCl. Extract with EtOAc (multiple times, product is polar).
 - Product: **2-Fluoro-5-hydroxy-3-methoxypyridine**.

Workflow Diagram



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Figure 2: Forward synthesis workflow illustrating reagents and key intermediates.

Experimental Data & Validation

Analytical Expectations

Property	Expected Value/Observation
Physical State	Off-white to pale yellow solid.[1]
¹ H NMR (DMSO-d ₆)	δ ~7.60 (d, 1H, H6), δ ~7.10 (d, 1H, H4), δ ~3.85 (s, 3H, OMe), δ ~10.2 (br s, OH). Coupling J(H-F) will be observed.
¹⁹ F NMR	δ -80 to -90 ppm (Typical for 2-fluoropyridines).
MS (ESI)	[M+H] ⁺ = 144.04 (Calculated).

Troubleshooting Guide

- Low Yield in Step 2 (Fluorination): If the diazonium salt decomposes too vigorously, use the Schliemann modification: Isolate the dry diazonium tetrafluoroborate salt and decompose it in hot decalin or toluene. Safety Warning: Dry diazonium salts are shock-sensitive.
- Protodeboronation in Step 3: Pyridyl boronates can be unstable. If deboronation (loss of Bpin replaced by H) occurs, switch to Bis(neopentyl glycolato)diboron (B₂neop₂) which is often more stable, or use Buchwald precatalysts (e.g., XPhos Pd G2) for faster coupling at lower temperatures.

References

- Regioselective Bromination of Aminopyridines
 - Title: Preparation of 5-bromo-2-methylpyridine (Methodology applicable to 2-amino-3-methoxy substr)
 - Source: P
 - URL:
- Synthesis of 5-Bromo-2-fluoro-3-methoxypyridine (Intermediate)
 - Title: Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine (Demonstr)
 - Source: P
 - URL:

- Boronic Acid Oxidation to Pyridinols
 - Title: Application of 5-Fluoro-6-methoxypyridin-3-ol in the Synthesis of Novel ALDH2 Activators.[2]
 - Source: Benchchem Technical Notes.
 - URL:
- Commercial Availability of Key Intermediate
 - Title: 6-Fluoro-5-methoxypyridin-3-ylboronic acid (Precursor for Step 4).
 - Source: Frontier Specialty Chemicals.
 - URL:

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